molecular formula C11H12ClN5O2 B12679612 N-(6-Chloro-9-tetrahydro-2-furanyl-9H-purin-2-yl)acetamide CAS No. 91090-24-3

N-(6-Chloro-9-tetrahydro-2-furanyl-9H-purin-2-yl)acetamide

Cat. No.: B12679612
CAS No.: 91090-24-3
M. Wt: 281.70 g/mol
InChI Key: AVLFYCLDRBVFHO-ZETCQYMHSA-N
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Description

N-(6-Chloro-9-tetrahydro-2-furanyl-9H-purin-2-yl)acetamide is a purine derivative characterized by a chloro group at position 6, an acetamide moiety at position 2, and a tetrahydrofuran (THF) ring at position 9 of the purine scaffold. Its molecular formula is C₉H₈ClN₅O₂, with a molar mass of 253.65 g/mol . It is listed under CAS No. 97965-44-1 and is referenced in chemical databases for its unique substitution pattern .

Properties

CAS No.

91090-24-3

Molecular Formula

C11H12ClN5O2

Molecular Weight

281.70 g/mol

IUPAC Name

N-[6-chloro-9-[(2S)-oxolan-2-yl]purin-2-yl]acetamide

InChI

InChI=1S/C11H12ClN5O2/c1-6(18)14-11-15-9(12)8-10(16-11)17(5-13-8)7-3-2-4-19-7/h5,7H,2-4H2,1H3,(H,14,15,16,18)/t7-/m0/s1

InChI Key

AVLFYCLDRBVFHO-ZETCQYMHSA-N

Isomeric SMILES

CC(=O)NC1=NC2=C(C(=N1)Cl)N=CN2[C@@H]3CCCO3

Canonical SMILES

CC(=O)NC1=NC2=C(C(=N1)Cl)N=CN2C3CCCO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Chloro-9-tetrahydro-2-furanyl-9H-purin-2-yl)acetamide typically involves the reaction of 6-chloropurine with a tetrahydrofuran derivative under specific conditions. For instance, one method involves the coupling of 6-chloropurine with a bromoether in the presence of potassium carbonate in dimethyl sulfoxide (DMSO) at room temperature for an extended period .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they would likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of automated reactors and continuous flow systems could enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(6-Chloro-9-tetrahydro-2-furanyl-9H-purin-2-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium amide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

Scientific Research Applications

N-(6-Chloro-9-tetrahydro-2-furanyl-9H-purin-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(6-Chloro-9-tetrahydro-2-furanyl-9H-purin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in nucleotide synthesis, thereby exerting its effects .

Comparison with Similar Compounds

Structural Variations

Key structural differences among related purine derivatives lie in substituents at positions 2, 6, and 9 (Table 1):

Compound Name Position 6 Position 2 Position 9 Molecular Formula Molar Mass (g/mol) References
N-(6-Chloro-9-tetrahydro-2-furanyl-9H-purin-2-yl)acetamide Cl Acetamide Tetrahydrofuran-2-yl C₉H₈ClN₅O₂ 253.65
6-Chloro-9-cyclopentyl-2-fluoro-9H-purine Cl Fluoro Cyclopentyl C₁₀H₉ClFN₅ 253.67
6-Chloro-N-phenyl-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-9H-purin-2-amine Cl Phenylamine 2,3,5-Tri-O-acetyl-ribofuranosyl C₂₂H₂₃ClN₆O₇ 519.91
N-(4-acetylphenyl)-2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]acetamide OH Sulfanyl-acetamide None (unsubstituted) C₁₅H₁₃N₅O₂S 343.37

Key Observations :

  • Position 9: The THF group in the target compound contrasts with cyclopentyl (non-polar) or ribofuranosyl (polar, sugar-like) substituents in analogs.
  • Position 2 : Acetamide vs. fluoro or sulfanyl groups alter hydrogen-bonding capacity and electronic properties, influencing receptor binding .

Physicochemical Properties

  • Solubility: The THF group in the target compound enhances lipophilicity compared to ribofuranosyl derivatives (more hydrophilic due to acetylated sugars) .
  • Stability : Electron-withdrawing groups (e.g., Cl at position 6) increase stability against hydrolysis, as observed in trichloroacetamide analogs .

Crystallographic Data

  • Crystal Packing : Meta-substituted acetamides (e.g., 3-ClC₆H₄NH-CO-CCl₃) exhibit planar geometries due to intramolecular hydrogen bonding, a feature likely shared by the target compound .
  • Space Groups: Analogues with bulky substituents (e.g., adamantane in ) adopt non-centrosymmetric space groups, influencing crystallographic refinement methods (e.g., SHELXL ).

Biological Activity

N-(6-Chloro-9-tetrahydro-2-furanyl-9H-purin-2-yl)acetamide is a synthetic compound that belongs to the class of purine derivatives. Its unique structure, characterized by the presence of a chlorine atom at the 6th position and a tetrahydrofuran ring at the 9th position, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its medicinal properties, mechanisms of action, and potential applications in various fields.

Overview of Biological Activity

The biological activity of this compound has been evaluated in several studies, highlighting its potential as an anticancer and antiviral agent. The compound's mechanism of action involves interactions with specific molecular targets, influencing various biological pathways.

Key Biological Activities

  • Anticancer Properties :
    • This compound exhibits significant cytotoxic effects against various cancer cell lines. Research indicates that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer therapeutic agent.
    • A study demonstrated that derivatives of purine compounds can inhibit the growth of cancer cells with IC50 values ranging from 1.32 to 15.4 nM, indicating potent anticancer activity .
  • Antiviral Activity :
    • The compound has shown promise in inhibiting viral replication, which could be beneficial in treating viral infections. Its mechanism may involve interference with viral nucleic acid synthesis or viral protein production.
  • Cytokinin Analog :
    • In plant biotechnology, this compound acts as a cytokinin analog, promoting cell division and delaying senescence in plants. This property is valuable for agricultural applications and enhancing crop yields.

The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific receptors and enzymes:

  • Cytokinin Receptors : The compound binds to cytokinin receptors, activating signaling pathways that regulate plant growth and development.
  • Enzyme Inhibition : It has been identified as a potential inhibitor of cytokinin oxidase/dehydrogenase (CKX), an enzyme that regulates cytokinin levels in plants.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar purine derivatives:

Compound NameStructureBiological Activity
2-Fluoro-6-chloro-9-(tetrahydrofuran-2-yl)purineStructureAnticancer activity
6-Benzylamino-9-(tetrahydrofuran-2-yl)purineStructureCytokinin-like effects

The presence of different substituents at critical positions greatly influences the biological activity and pharmacological profiles of these compounds.

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound:

  • In Vitro Studies :
    • In vitro assays have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
  • Plant Growth Promotion :
    • Field trials indicated that application of this compound as a plant growth regulator resulted in enhanced growth rates and improved yield in crops such as rice and wheat.
  • Toxicological Assessments :
    • Toxicity studies revealed that while the compound exhibits potent biological activities, it also requires careful evaluation for safety before clinical applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-(6-Chloro-9-tetrahydro-2-furanyl-9H-purin-2-yl)acetamide?

  • Answer : A common approach involves palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling can be employed using 6-chloro-9-(tetrahydro-2-furanyl)-9H-purine as a core scaffold, with aryl boronic acids and Pd(PPh₃)₄ as a catalyst. Reaction optimization may include refluxing in toluene with K₂CO₃ as a base, followed by column chromatography (EtOAc/hexane) for purification . Modifications to the acetamide group can be introduced via nucleophilic substitution or acylation under anhydrous conditions .

Q. How can NMR and HRMS be utilized to confirm the structural integrity of this compound?

  • Answer :

  • ¹H/¹³C NMR : Key signals include the tetrahydrofuranyl proton resonances (δ ~3.5–5.0 ppm) and the acetamide carbonyl (δ ~170 ppm in ¹³C). Chlorine substitution at the purine C6 position deshields adjacent protons, shifting their signals downfield .
  • HRMS : A molecular ion peak at m/z 517.3497 (M+H⁺) with <2 ppm error confirms the molecular formula (C₂₇H₄₅N₆O₄) .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

  • Answer : Enzymatic inhibition assays (e.g., acetylcholinesterase) are recommended. Protocols involve incubating the compound (100 µM) with enzyme substrates and measuring activity via colorimetric or fluorometric methods. Moderate inhibition (>10% at 100 µM) was observed in structurally related purine derivatives .

Advanced Research Questions

Q. How can low yields in palladium-catalyzed cross-coupling reactions during synthesis be addressed?

  • Answer : Key factors include:

  • Catalyst selection : Use Buchwald-Hartwig ligands (e.g., XPhos) to enhance coupling efficiency.
  • Solvent/base optimization : Replace toluene with DMF or dioxane, and switch K₂CO₃ to Cs₂CO₃ for better solubility.
  • Microwave-assisted synthesis : Reduces reaction time from 12 h to 1–2 h, minimizing decomposition .

Q. What strategies resolve discrepancies between experimental NMR data and computational predictions?

  • Answer :

  • Dynamic NMR : Assess rotational barriers of the tetrahydrofuranyl group, which may cause signal splitting.
  • DFT calculations : Optimize molecular geometry using Gaussian09 (B3LYP/6-31G*) to simulate chemical shifts. Deviations >0.5 ppm suggest conformational flexibility or impurities .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals in aromatic/heterocyclic regions .

Q. How can target specificity be evaluated against related enzymes (e.g., kinases vs. cholinesterases)?

  • Answer :

  • Kinase profiling : Use a panel of 50+ kinases (e.g., EGFR, CDK2) with ATP-competitive assays. Measure IC₅₀ values and compare selectivity ratios.
  • Molecular docking : Model interactions using AutoDock Vina to identify key binding residues (e.g., purine N7 interaction with catalytic serine in AChE) .
  • Crystallography : Co-crystallize the compound with target enzymes (if feasible) and refine structures via SHELXL .

Methodological Notes

  • Stereochemical Considerations : The tetrahydrofuranyl group’s (2R,5R) configuration impacts biological activity. Chiral HPLC (Chiralpak AD-H column) is recommended for enantiomeric resolution .
  • Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) via HPLC-UV. Related purine analogs show <5% degradation over 30 days .

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